molecular formula C21H20N4O3 B11026086 N-[3-(1H-benzimidazol-2-yl)propyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide

Cat. No.: B11026086
M. Wt: 376.4 g/mol
InChI Key: MVPLMTBJQCWRKK-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE typically involves multi-step reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole and quinoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE is unique due to the combination of benzimidazole and quinoline moieties in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-28-17-9-4-6-13-19(17)23-12-14(20(13)26)21(27)22-11-5-10-18-24-15-7-2-3-8-16(15)25-18/h2-4,6-9,12H,5,10-11H2,1H3,(H,22,27)(H,23,26)(H,24,25)

InChI Key

MVPLMTBJQCWRKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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